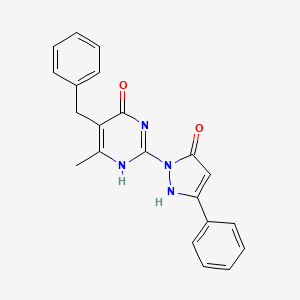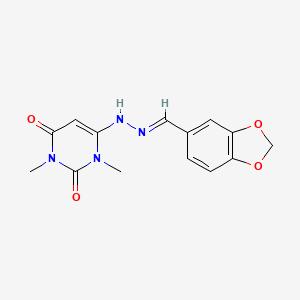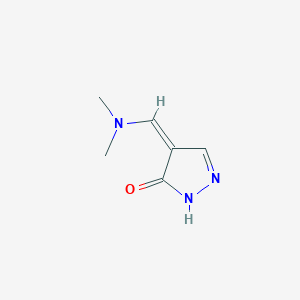![molecular formula C16H19ClN4O3 B7787323 (4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B7787323.png)
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced equipment to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Aplicaciones Científicas De Investigación
Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” has a wide range of scientific research applications. It is used in various fields, including:
Chemistry: As a reagent or intermediate in chemical synthesis.
Biology: In studies involving biochemical pathways and molecular interactions.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or properties. The comparison can help identify the distinct features and advantages of compound “this compound” in various applications.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Each of these similar compounds has its own set of properties and applications, making them valuable for different scientific and industrial purposes.
Propiedades
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-24-15-14(11-18-20-7-9-23-10-8-20)16(22)21(19-15)13-5-3-12(17)4-6-13/h3-6,11,18H,2,7-10H2,1H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYYCNJLIGUTK-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CNN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C\NN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7787244.png)


![N-[(Z)-(2-methylsulfanylindol-3-ylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B7787272.png)
![Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate](/img/structure/B7787277.png)



![4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile](/img/structure/B7787310.png)

![(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one](/img/structure/B7787328.png)
![dimethyl (2Z)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7787345.png)
![dimethyl (2Z)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentanedioate](/img/structure/B7787352.png)
